molecular formula C12H26NO4P B14497491 Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate CAS No. 63249-11-6

Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate

Cat. No.: B14497491
CAS No.: 63249-11-6
M. Wt: 279.31 g/mol
InChI Key: UKPMIPPDMQCLHR-UHFFFAOYSA-N
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Description

Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate is an organic compound with the molecular formula C12H26NO4P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a vinyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethylamine with ethylene oxide to form diethylaminoethanol. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(dimethylamino)-2-ethoxyethenyl]phosphonate
  • Diethyl [2-(diethylamino)-2-methoxyethenyl]phosphonate
  • Diethyl [2-(diethylamino)-2-ethoxyvinyl]phosphonate

Uniqueness

Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate is unique due to its specific combination of a diethylamino group and an ethoxyvinyl moiety attached to the phosphonate ester. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

63249-11-6

Molecular Formula

C12H26NO4P

Molecular Weight

279.31 g/mol

IUPAC Name

2-diethoxyphosphoryl-1-ethoxy-N,N-diethylethenamine

InChI

InChI=1S/C12H26NO4P/c1-6-13(7-2)12(15-8-3)11-18(14,16-9-4)17-10-5/h11H,6-10H2,1-5H3

InChI Key

UKPMIPPDMQCLHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=CP(=O)(OCC)OCC)OCC

Origin of Product

United States

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